
2',4'-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’,4’-dimethoxypropiophenone and beta-isobutoxyphenethylamine.
Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a reaction between 2’,4’-dimethoxypropiophenone and beta-isobutoxyphenethylamine under controlled conditions.
Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the desired piperazine derivative.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Dihydrochloride Formation: The compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
化学反应分析
Types of Reactions
2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: May be used in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
相似化合物的比较
Similar Compounds
- 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone
- 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone monohydrochloride
Uniqueness
2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to similar compounds. Its dihydrochloride form may also enhance its solubility and stability, making it more suitable for certain applications.
属性
CAS 编号 |
21263-35-4 |
|---|---|
分子式 |
C27H40Cl2N2O4 |
分子量 |
527.5 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)-3-[4-[1-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C27H38N2O4.2ClH/c1-27(2,3)33-26(19-21-9-7-6-8-10-21)29-17-15-28(16-18-29)14-13-24(30)23-12-11-22(31-4)20-25(23)32-5;;/h6-12,20,26H,13-19H2,1-5H3;2*1H |
InChI 键 |
GDSCMQMDMGDXOS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=C(C=C(C=C3)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


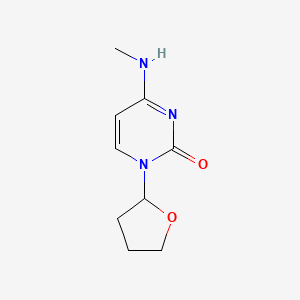
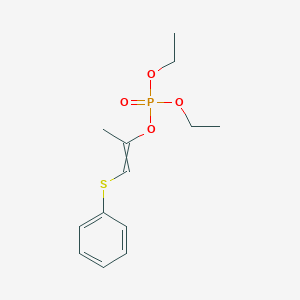

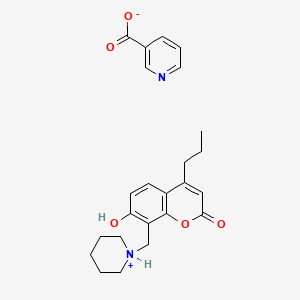

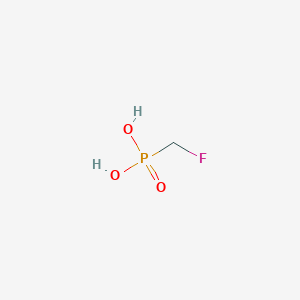
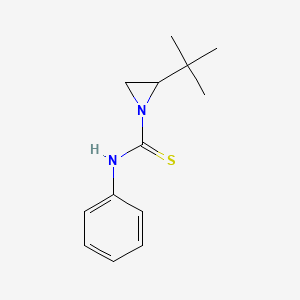
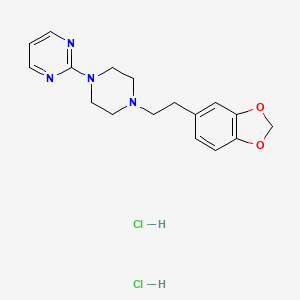
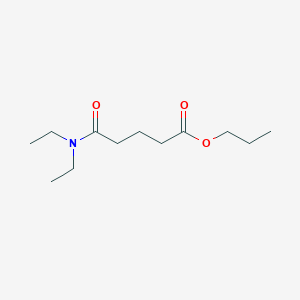
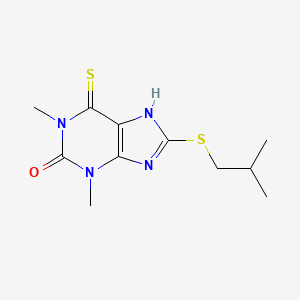
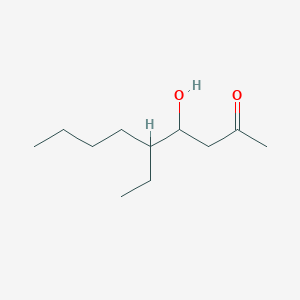
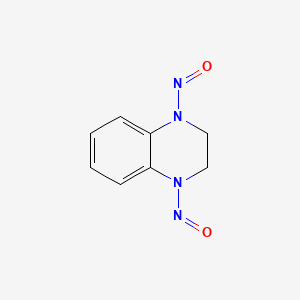
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

